N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of N-(3-chlorophenyl)-2,5-dimethylfuran-3-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .
Comparison with Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares the 3-chlorophenyl group but differs in the presence of a nitrobenzamide moiety.
2-chloro-N-(3-chlorophenyl)nicotinamide: This compound contains a nicotinamide group instead of a furan ring.
Uniqueness: N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its furan ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities .
Biological Activity
N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and preliminary research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.69 g/mol. The compound features a furan ring and a chlorophenyl group, which contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available furan derivatives and chlorophenyl amines.
- Reaction Conditions : Optimizing conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
- Purification : Common techniques include recrystallization or chromatography to isolate the desired product.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. These properties are hypothesized to arise from the compound's ability to interact with microbial enzymes or receptors, potentially inhibiting their function.
Anticancer Potential
Research has hinted at possible anticancer activities associated with this compound. The presence of the chlorophenyl moiety may enhance its ability to interact with cancer cell pathways. However, specific mechanisms remain to be fully elucidated.
While detailed mechanisms are not yet well-defined, it is suggested that this compound may modulate the activity of certain enzymes or receptors involved in cellular signaling pathways. This modulation could lead to various biological effects, including apoptosis in cancer cells or inhibition of microbial growth.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) was determined for several pathogens:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.250 |
Pseudomonas aeruginosa | 0.500 |
These results suggest that the compound possesses significant antibacterial properties, warranting further investigation into its therapeutic potential.
Study 2: Anticancer Activity Assessment
In vitro studies were conducted to assess the anticancer activity of this compound against human cancer cell lines (e.g., HepG2 and A549). The half-maximal inhibitory concentration (IC50) values were measured:
Cancer Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
A549 | 20 |
These findings indicate that the compound may have selective cytotoxicity towards certain cancer cell lines, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-12(9(2)17-8)13(16)15-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGKTKSJUWDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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